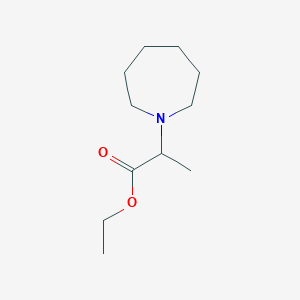

Ethyl 2-(azepan-1-yl)propanoate

Description

Ethyl 2-(azepan-1-yl)propanoate (CAS: 167710-69-2) is an ethyl ester derivative featuring a seven-membered azepane (hexahydroazepine) ring attached to the propanoate backbone via a nitrogen atom. Its molecular formula is C₁₁H₂₁NO₂, with a molar mass of 199.29 g/mol . The compound is characterized by its unique structural hybrid of an aliphatic ester and a secondary amine-containing heterocycle, making it relevant in pharmaceutical and agrochemical synthesis. Synonyms include ethyl 2-azepan-1-ylpropanoate and 2-Azepan-1-yl-propionic acid ethyl ester .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(azepan-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)12-8-6-4-5-7-9-12/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTOPIJVHLMAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331189 | |

| Record name | ethyl 2-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7702-30-9 | |

| Record name | ethyl 2-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azepan-1-yl)propanoate typically involves the esterification of 2-(azepan-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azepan-1-yl)propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 2-(azepan-1-yl)propanoic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: 2-(azepan-1-yl)propanoic acid and ethanol.

Reduction: 2-(azepan-1-yl)propanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(azepan-1-yl)propanoate is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving ester hydrolysis and enzyme activity.

Medicine: Potential use in drug development and pharmacological studies.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(azepan-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2-(azepan-1-yl)propanoate with structurally related ethyl esters:

Key Observations :

- Ethyl 2-Isocyanatopropanoate (C₆H₉NO₃) is smaller and more reactive due to the isocyanate group (-NCO), which is prone to nucleophilic attack, unlike the stable secondary amine in the target compound .

- The indole-containing derivative (C₁₉H₂₅NO₄) exhibits aromaticity and lipophilicity, likely influencing its pharmacokinetic profile compared to the aliphatic azepane .

- Ethyl 2-[(6-Nitro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]propanoate (C₁₈H₁₇N₃O₅) has a higher molar mass (355.34 g/mol) and predicted density (1.33 g/cm³), attributed to its nitro and benzimidazole groups .

Physicochemical Properties

Notes:

Stability and Reactivity

- This compound: Stable under recommended storage conditions. The azepane ring’s secondary amine may participate in hydrogen bonding or mild nucleophilic reactions .

- Ethyl 2-Isocyanatopropanoate: Highly reactive due to the isocyanate group, requiring careful handling to avoid moisture-induced polymerization .

- Ethyl 2-Methyl-1,3-dioxolane-2-propionate : The dioxolane ring is hydrolytically stable under neutral conditions but may degrade in acidic environments .

Biological Activity

Ethyl 2-(azepan-1-yl)propanoate is an organic compound characterized by its unique structural features, including an azepane ring and an ethyl ester functionality. This combination contributes to its distinct chemical reactivity and potential biological activity. The compound is gaining attention in medicinal chemistry due to its possible interactions with neurotransmitter systems and other biological pathways.

- Molecular Formula : C_{11}H_{19}N_{1}O_{2}

- Molecular Weight : 199.29 g/mol

- Structure : Contains a seven-membered nitrogen-containing heterocyclic ring (azepane) and an ethyl ester group.

The azepane ring is notable for its flexibility, which may enhance the compound's ability to interact with various biological targets, including enzymes and receptors.

Preliminary studies suggest that this compound may influence neurotransmitter systems due to its azepane structure. The compound's mechanism of action could involve:

- Substrate for Enzymes : It may act as a substrate for various enzymes.

- Receptor Interaction : Potential interactions with specific receptors in cellular systems could modulate their activity.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

Neuroactivity

The azepane ring structure suggests potential neuroactive properties. Similar compounds have shown effects on:

- Cognitive Function : Compounds with related structures have been studied for their nootropic effects, enhancing cognitive abilities and neuroprotection .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

Case Studies

Although direct case studies specifically focusing on this compound are scarce, insights can be drawn from related compounds:

- Nootropic Activity :

- Neuroprotective Properties :

Research Findings

A summary of relevant research findings on related compounds that could inform the understanding of this compound's biological activity is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.